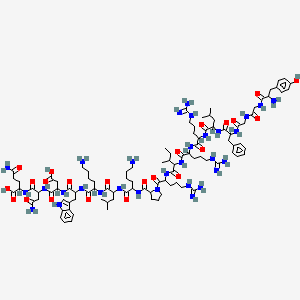
3-(1,2,3,4-Tetrahydroquinolin-2-yl)-2-(trifluoromethyl) propionic acid
Vue d'ensemble
Description
3-(1,2,3,4-Tetrahydroquinolin-2-yl)-2-(trifluoromethyl) propionic acid, also known as TFMPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and is a potent antagonist of ionotropic glutamate receptors.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of 1-substituted 3,4-dihydroisoquinolines through intramolecular cyclisation of arylalkyl isothiocyanates, highlighting its role as a precursor in complex chemical syntheses (Gittos et al., 1976).
- Research has demonstrated its use in solid phase synthesis techniques for the development of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, indicating its versatility in facilitating efficient and high-yield chemical reactions (Wang et al., 2005).
Medicinal Chemistry Applications
- The compound's derivatives have been evaluated for antagonist activity at the glycine site on the NMDA receptor, contributing to the development of potential therapeutic agents for neurological disorders (Carling et al., 1992).
- An unusual ring expansion observed during the synthesis of 3-benzazepine derivatives bearing a trifluoromethyl group has been reported, showcasing the compound's utility in creating novel structures with potential pharmacological applications (Kawase, 1992).
Advanced Material Science
- Studies have also delved into the structural and photophysical properties of derivatives, providing insights into their potential use in material science applications, such as in the development of luminescent materials or as components in electronic devices (Quintana et al., 2016).
Catalysis and Organic Synthesis
- Research has focused on the Lewis acid catalyzed formation of tetrahydroquinolines, highlighting the compound's role in facilitating intramolecular redox processes and contributing to the field of catalysis (Murarka et al., 2009).
- A novel method for the one-pot synthesis of trifluoromethylated quinazolin-4(3 H)-ones has been developed, using derivatives of the compound as a key component, which underscores its importance in organic synthesis and the development of new synthetic methodologies (Almeida et al., 2018).
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10(12(18)19)7-9-6-5-8-3-1-2-4-11(8)17-9/h1-4,9-10,17H,5-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIQSYQEUQWCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CC(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584603 | |
| Record name | 3,3,3-Trifluoro-2-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-20-3 | |
| Record name | 3,3,3-Trifluoro-2-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 690632-20-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7-Iodo-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1627773.png)



![Methyl 2-[(dimethylamino)methylene]acetoacetate](/img/structure/B1627777.png)

![2-[4-([1,3]Dioxolan-2-ylmethoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627781.png)


![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)



